molecular formula C25H27N3O B6134609 N-{[1-(3-pyridinylmethyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide

N-{[1-(3-pyridinylmethyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide

Cat. No. B6134609
M. Wt: 385.5 g/mol
InChI Key: YTAIYKVBXAOVGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[1-(3-pyridinylmethyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide, also known as JNJ-31020028, is a small molecule inhibitor of the voltage-gated sodium channels (NaV). It was developed by Janssen Pharmaceutica, a subsidiary of Johnson & Johnson, for the treatment of chronic pain.

Mechanism of Action

N-{[1-(3-pyridinylmethyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide is a selective inhibitor of the NaV1.7 subtype of voltage-gated sodium channels. NaV channels play a critical role in the generation and propagation of action potentials in neurons. By inhibiting NaV1.7, this compound reduces the excitability of sensory neurons, thereby reducing pain signaling.
Biochemical and Physiological Effects:
This compound has been shown to reduce pain-related behavior in animal models of chronic pain. It has also been shown to reduce the firing of sensory neurons in response to painful stimuli. In addition, it has been shown to have a favorable safety profile in preclinical studies.

Advantages and Limitations for Lab Experiments

One advantage of N-{[1-(3-pyridinylmethyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide is its selectivity for NaV1.7, which reduces the risk of off-target effects. However, one limitation is that its efficacy may be limited to certain types of chronic pain, such as neuropathic pain.

Future Directions

There are several potential future directions for research on N-{[1-(3-pyridinylmethyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide. One direction is to investigate its potential use in combination with other pain medications to enhance its efficacy. Another direction is to investigate its potential use in the treatment of other neurological disorders, such as epilepsy and multiple sclerosis. Finally, further research is needed to better understand its mechanism of action and to identify potential biomarkers of response.

Synthesis Methods

The synthesis of N-{[1-(3-pyridinylmethyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide involves the condensation of 4-biphenylcarboxylic acid with 1-(3-pyridinylmethyl)-3-piperidinylmethanol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with trifluoroacetic acid (TFA) to remove the protecting group, yielding this compound.

Scientific Research Applications

N-{[1-(3-pyridinylmethyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide has been extensively studied for its potential use in the treatment of chronic pain. It has been shown to be effective in animal models of neuropathic pain, inflammatory pain, and osteoarthritis pain. In addition, it has been investigated for its potential use in the treatment of epilepsy and multiple sclerosis.

properties

IUPAC Name

4-phenyl-N-[[1-(pyridin-3-ylmethyl)piperidin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O/c29-25(24-12-10-23(11-13-24)22-8-2-1-3-9-22)27-17-21-7-5-15-28(19-21)18-20-6-4-14-26-16-20/h1-4,6,8-14,16,21H,5,7,15,17-19H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTAIYKVBXAOVGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CN=CC=C2)CNC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.